molecular formula C16H19FN2O2S B2680160 2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide CAS No. 946228-32-6

2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide

Cat. No.: B2680160
CAS No.: 946228-32-6
M. Wt: 322.4
InChI Key: JDCYNZMFTIVOTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the literature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound 2-ethoxy carbonyl methylene thiazol-4-one, a structural analog to the queried chemical, has been synthesized and tested for antimicrobial activities. It reacts with acetophenone to yield derivatives that have shown significant in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Applications

Another area of application for derivatives of this chemical structure is in anticancer research. New functionalized pyridine linked thiazole derivatives, which bear resemblance to the core structure of the queried compound, have been synthesized and tested for antiproliferative activity. These compounds have demonstrated promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), suggesting their potential use in developing novel anticancer therapies (Alqahtani & Bayazeed, 2020).

Anti-inflammatory Applications

The synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This suggests the potential of thiazole-containing acetamides in developing new anti-inflammatory drugs, further demonstrating the broad applicability of these compounds in medicinal chemistry (Sunder & Maleraju, 2013).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers in handling and usage. Unfortunately, the specific safety and hazards information for “2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide” is not available in the literature .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide” are not available in the literature .

Properties

IUPAC Name

2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-3-21-10-15(20)18-8-7-14-11(2)19-16(22-14)12-5-4-6-13(17)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCYNZMFTIVOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=C(N=C(S1)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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